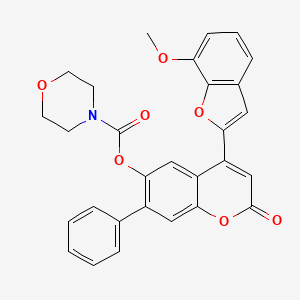![molecular formula C23H22Cl2N4 B12197500 5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12197500.png)
5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative.
Substitution reactions: The tert-butyl and phenyl groups are introduced through substitution reactions, often using tert-butyl chloride and phenylboronic acid in the presence of a palladium catalyst.
Final amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using phenylboronic acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-6-amine: Similar structure but with a different position of the amine group.
5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and dichlorophenyl groups contribute to its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H22Cl2N4 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H22Cl2N4/c1-23(2,3)20-12-21(26-13-16-9-10-17(24)11-19(16)25)29-22(28-20)18(14-27-29)15-7-5-4-6-8-15/h4-12,14,26H,13H2,1-3H3 |
InChI Key |
HGDCVNQFFXONDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]propanamide](/img/structure/B12197424.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12197425.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylaniline](/img/structure/B12197431.png)
![Methyl 3-[(4-fluorophenyl)formamido]propanoate](/img/structure/B12197452.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12197453.png)
![N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-methoxybenzamide](/img/structure/B12197459.png)
![(5Z)-5-(3-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12197461.png)
![5,7-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine](/img/structure/B12197474.png)
![N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12197482.png)
![4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B12197487.png)
![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide](/img/structure/B12197492.png)

![N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12197501.png)

